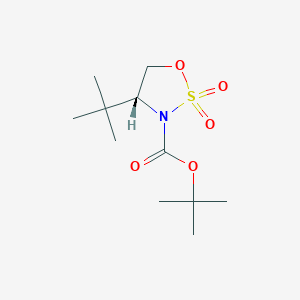

(4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4R)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester” is a type of tert-butyl ester. Tert-butyl esters are widely used in synthetic organic chemistry . They are typically colorless and may have a fruity or camphor-like smell .

Synthesis Analysis

Tert-butyl esters can be synthesized using a variety of methods. One method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to batch processes . Another method involves the use of glycine and ethyl tert-butyl ester under the catalysis of acid .Molecular Structure Analysis

The molecular structure of tert-butyl esters involves a carbonyl group (C=O) and an oxygen atom connected to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. They can react with SOCl2 at room temperature to provide acid chlorides . They can also be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent .Physical And Chemical Properties Analysis

Tert-butyl esters have a variety of physical and chemical properties. They are typically colorless and may have a fruity or camphor-like smell . The stability of tert-butyl esters can vary depending on the pH and temperature .Scientific Research Applications

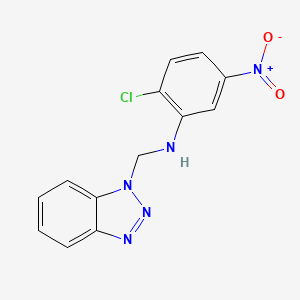

Antibacterial Activity of Triazole-Containing Hybrids

Research indicates that 1,2,3-triazole and 1,2,4-triazole-containing hybrids exhibit promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds function as potent inhibitors of DNA gyrase, topoisomerase IV, efflux pumps, and other bacterial proteins, suggesting potential utility in developing new antibacterial agents (Li & Zhang, 2021).

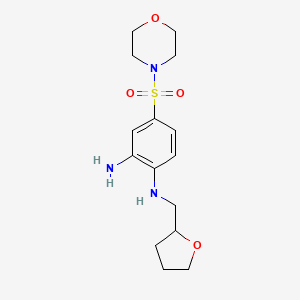

Pharmacological Potential of Sultone Derivatives

Sultone derivatives, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, show a range of pharmacological properties due to their structural similarity to the coumarin core. Studies have explored their anticoagulant, antimicrobial, and antitumor properties, highlighting the potential of sultone core derivatives in pharmacology (Hryhoriv et al., 2021).

Carboxylic Ester Hydrolases and Industrial Applications

Carboxylic ester hydrolases (CEHs) catalyze the hydrolysis of carboxylic esters, producing alcohol and acid. These enzymes are utilized across three domains of life and have significant industrial applications, including in the synthesis of biodegradable polymers and other biotechnological processes (Oh et al., 2019).

Synthetic and Pharmacological Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives are explored for their medicinal properties, particularly as anticancer agents. The diverse reactivity of the cinnamic acid functionality allows for the development of various derivatives with potential antitumor efficacy, emphasizing the chemical versatility and therapeutic applications of such compounds (De et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

The synthesis of tert-butyl esters has been improved by the use of flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes . Future research may focus on further improving the efficiency and sustainability of these synthesis methods. Additionally, the discovery of a new strategy for the generation of a t-butoxide nucleophile using sodium chelate of ester moiety (1,3-chelation) opens up new possibilities for the development of new reactions .

properties

IUPAC Name |

tert-butyl (4R)-4-tert-butyl-2,2-dioxooxathiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-10(2,3)8-7-16-18(14,15)12(8)9(13)17-11(4,5)6/h8H,7H2,1-6H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGFAURARADKGN-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579738.png)

![N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2579741.png)

![[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid](/img/structure/B2579744.png)

![2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2579749.png)

![N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)